Benzyl-3-methyl-2-oxobutanoat

Übersicht

Beschreibung

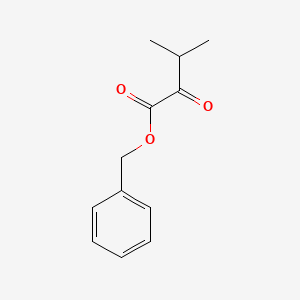

3-Methyl-2-oxo-butyric acid benzyl ester, also known as 3-MBOBA, is a synthetic organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 234.28 g/mol. 3-MBOBA is an ester of 3-methyl-2-oxobutyric acid and benzyl alcohol and is structurally related to the amino acid, leucine. It is a chiral compound, meaning it has two mirror-image forms, and is commercially available in both the D- and L-forms.

Wissenschaftliche Forschungsanwendungen

Life Science Research

Benzyl-3-methyl-2-oxobutanoat wird in verschiedenen Bereichen der Life-Science-Forschung eingesetzt . Es wird häufig in der Untersuchung biologischer Systeme eingesetzt, darunter Zellprozesse, Genexpression und Proteinfunktion .

Material Science Research

Im Bereich der Materialwissenschaften wird this compound für die Synthese neuer Materialien verwendet . Es kann als Baustein bei der Herstellung von Polymeren und anderen komplexen Materialien verwendet werden .

Chemical Synthesis Research

This compound ist eine wertvolle Verbindung in der chemischen Synthese . Es kann als Ausgangsmaterial oder Zwischenprodukt bei der Synthese einer Vielzahl organischer Verbindungen verwendet werden .

Chromatography Research

In der Chromatographieforschung kann this compound als Standard für die Methodenentwicklung und -validierung verwendet werden . Es kann auch bei der Untersuchung von Trennmechanismen und der Entwicklung neuer chromatographischer Techniken verwendet werden .

Analytical Research

This compound wird in der analytischen Forschung verwendet, häufig als Referenzverbindung . Es kann bei der Entwicklung und Validierung analytischer Methoden verwendet werden, darunter spektroskopische und chromatographische Techniken .

Other Research Fields

This compound wird auch in anderen Forschungsbereichen eingesetzt . So kann es beispielsweise in der Umweltwissenschaft für die Untersuchung chemischer Abbauprozesse eingesetzt werden . In der pharmazeutischen Forschung kann es bei der Synthese neuer Arzneimittelmoleküle verwendet werden .

Wirkmechanismus

Mode of Action

It is known that the compound can undergo nucleophilic substitution reactions . In the synthesis of similar compounds, such as ethyl 2-benzyl-2-methyl-3-oxobutanoate, the nucleophilic substitution of a benzyl group is a key step . This reaction can occur via an Sn1 or Sn2 mechanism, depending on the conditions .

Biochemical Pathways

It is known that similar compounds can participate in alkylation reactions of enolate ions . These reactions involve the formation of a new C-C bond, replacing an α-hydrogen with an alkyl group .

Pharmacokinetics

The compound is a liquid at room temperature, which may influence its bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of benzyl 3-methyl-2-oxobutanoate. For instance, the compound is stable and volatile, making it suitable for use in fragrances . The reaction conditions, such as the presence of a protic solvent and heat, can also influence the compound’s reactivity .

Biochemische Analyse

Biochemical Properties

3-Methyl-2-oxo-butyric acid benzyl ester plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme carboxylesterase, which catalyzes the hydrolysis of esters into their corresponding acids and alcohols. This interaction is crucial for the metabolism and breakdown of the ester within biological systems. Additionally, 3-Methyl-2-oxo-butyric acid benzyl ester can interact with transport proteins that facilitate its movement across cellular membranes .

Cellular Effects

The effects of 3-Methyl-2-oxo-butyric acid benzyl ester on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Moreover, 3-Methyl-2-oxo-butyric acid benzyl ester can alter cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 3-Methyl-2-oxo-butyric acid benzyl ester exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with enzymes such as carboxylesterase, which leads to the hydrolysis of the ester bond. This reaction results in the formation of 3-Methyl-2-oxo-butyric acid and benzyl alcohol. Additionally, the compound can inhibit or activate specific enzymes, thereby modulating biochemical pathways and cellular functions. Changes in gene expression can also occur due to the interaction of 3-Methyl-2-oxo-butyric acid benzyl ester with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-2-oxo-butyric acid benzyl ester can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the ester is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods, leading to the formation of its constituent acid and alcohol. Long-term exposure to 3-Methyl-2-oxo-butyric acid benzyl ester can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 3-Methyl-2-oxo-butyric acid benzyl ester vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of 3-Methyl-2-oxo-butyric acid benzyl ester can also result in toxic or adverse effects, such as cellular damage or disruption of metabolic processes .

Metabolic Pathways

3-Methyl-2-oxo-butyric acid benzyl ester is involved in several metabolic pathways. It is metabolized by enzymes such as carboxylesterase, which hydrolyzes the ester bond to produce 3-Methyl-2-oxo-butyric acid and benzyl alcohol. These metabolites can then enter various biochemical pathways, including the citric acid cycle and fatty acid metabolism. The compound’s interaction with metabolic enzymes and cofactors can influence metabolic flux and the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of 3-Methyl-2-oxo-butyric acid benzyl ester within cells and tissues are facilitated by specific transporters and binding proteins. These proteins help in the movement of the compound across cellular membranes and its localization within different cellular compartments. The ester can accumulate in certain tissues, depending on its affinity for specific transporters and binding sites. This distribution pattern can affect the compound’s overall activity and function within the organism .

Subcellular Localization

The subcellular localization of 3-Methyl-2-oxo-butyric acid benzyl ester is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum. This localization is crucial for its activity and function, as it allows the ester to interact with specific enzymes and proteins within these compartments. The targeting signals and modifications that direct 3-Methyl-2-oxo-butyric acid benzyl ester to these locations are essential for its biochemical and cellular effects .

Eigenschaften

IUPAC Name |

benzyl 3-methyl-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLBVJNMBJECIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457241 | |

| Record name | 3-Methyl-2-oxo-butyric acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76585-78-9 | |

| Record name | 3-Methyl-2-oxo-butyric acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 3-methyl-2-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.